4,4-Dimethylpiperidine-1-sulfonamide 4,4-Dimethylpiperidine-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 4109-01-7
VCID: VC18838343
InChI: InChI=1S/C7H16N2O2S/c1-7(2)3-5-9(6-4-7)12(8,10)11/h3-6H2,1-2H3,(H2,8,10,11)
SMILES:
Molecular Formula: C7H16N2O2S
Molecular Weight: 192.28 g/mol

4,4-Dimethylpiperidine-1-sulfonamide

CAS No.: 4109-01-7

Cat. No.: VC18838343

Molecular Formula: C7H16N2O2S

Molecular Weight: 192.28 g/mol

* For research use only. Not for human or veterinary use.

4,4-Dimethylpiperidine-1-sulfonamide - 4109-01-7

Specification

CAS No. 4109-01-7
Molecular Formula C7H16N2O2S
Molecular Weight 192.28 g/mol
IUPAC Name 4,4-dimethylpiperidine-1-sulfonamide
Standard InChI InChI=1S/C7H16N2O2S/c1-7(2)3-5-9(6-4-7)12(8,10)11/h3-6H2,1-2H3,(H2,8,10,11)
Standard InChI Key VHEKHXNHEHLUNT-UHFFFAOYSA-N
Canonical SMILES CC1(CCN(CC1)S(=O)(=O)N)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4,4-Dimethylpiperidine-1-sulfonamide (C₇H₁₄N₂O₂S) consists of a six-membered piperidine ring with two methyl groups at the 4-position and a sulfonamide moiety (-SO₂NH₂) at the 1-position. The IUPAC name derives from this substitution pattern, with the piperidine backbone serving as the parent structure. The sulfonamide group introduces polarity and hydrogen-bonding capacity, critical for target engagement in biological systems .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for related sulfonamide derivatives reveal distinct proton environments. For example, the acetylated indoline-sulfonamide analog 4 in DapE inhibitor studies shows aromatic proton signals at δ 8.88 ppm (singlet) and δ 7.48 ppm (singlet), alongside aliphatic proton resonances between δ 1.23–4.16 ppm . While specific NMR data for 4,4-dimethylpiperidine-1-sulfonamide are unavailable in the provided sources, analogous compounds exhibit ¹³C NMR peaks corresponding to sulfonamide sulfur atoms at ~110–130 ppm .

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis of 4,4-dimethylpiperidine-1-sulfonamide typically proceeds via a two-step protocol:

  • Sulfonylation of 4,4-Dimethylpiperidine: Reacting 4,4-dimethylpiperidine with sulfonyl chlorides (e.g., chlorosulfonic acid) in anhydrous conditions yields the sulfonamide. This step often employs coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) to enhance efficiency .

  • Purification and Characterization: Crude products are purified via recrystallization or column chromatography, with final structures confirmed by mass spectrometry (e.g., HRMS-ESI) and NMR .

Yield and Scalability

Reported yields for analogous piperidine sulfonamides range from 57% to 73%, depending on reaction conditions . Scalability challenges arise from the hygroscopic nature of intermediates, necessitating strict anhydrous protocols.

Pharmacological Applications

Carbonic Anhydrase Inhibition

Sulfonamide derivatives of piperidine, such as 5g and 6u, exhibit potent inhibition of human carbonic anhydrase isoforms (hCA I, II, IX, XII), with IC₅₀ values as low as 12 nM . Thiourea analogs demonstrate enhanced potency over urea derivatives, attributed to improved hydrogen-bonding interactions with active-site zinc ions .

Antibacterial Activity

In bacterial enzyme inhibition studies, indoline-sulfonamide derivatives like 4 and 9d show moderate activity against DapE, a validated target for Gram-negative pathogens. Compound 9d achieves an IC₅₀ of 118 µM, with solubility limitations constraining higher concentrations .

Future Directions and Challenges

Targeting Isoform Selectivity

Optimizing 4,4-dimethylpiperidine-1-sulfonamide derivatives for selective inhibition of tumor-associated hCA IX/XII over off-target isoforms remains a priority. Computational docking studies suggest modifying the sulfonamide’s substituents to exploit hydrophobic pockets in the enzyme active site .

Overcoming Solubility Limitations

Structural modifications, such as introducing polar ester groups (e.g., β-alanine esters), may enhance aqueous solubility without compromising potency .

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